Home > Products > Screening Compounds P145313 > Phencyclidine hydrochloride
Phencyclidine hydrochloride - 956-90-1

Phencyclidine hydrochloride

Catalog Number: EVT-3531817
CAS Number: 956-90-1
Molecular Formula: C17H25N
Molecular Weight: 243.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Phencyclidine is a member of the class of piperidines that is piperidine in which the nitrogen is substituted with a 1-phenylcyclohexyl group. Formerly used as an anaesthetic agent, it exhibits both hallucinogenic and neurotoxic effects. It has a role as a neurotoxin, a psychotropic drug, an anaesthetic and a NMDA receptor antagonist. It is a member of piperidines and a member of benzenes. It derives from a hydride of a piperidine.
Phencyclidine is a DEA Schedule II controlled substance. Substances in the DEA Schedule II have a high potential for abuse which may lead to severe psychological or physical dependence. It is a Depressants substance.
A hallucinogen formerly used as a veterinary anesthetic, and briefly as a general anesthetic for humans. Phencyclidine is similar to ketamine in structure and in many of its effects. Like ketamine, it can produce a dissociative state. It exerts its pharmacological action through inhibition of NMDA receptors (receptors, N-methyl-D-aspartate). As a drug of abuse, it is known as PCP and Angel Dust.
Phencyclidine is an illegal, hallucinogenic drug that was initially used as an anesthetic agent in the 1950s and early 1960s, but was then withdrawn in 1965 because of dissociative hallucinogenic effects that were often disturbing and sometimes severe and prolonged. The “out-of-body” intense psychological and behavioral effects of low doses of phencyclidine led to its abuse. In the late 1960s and 1970s, phencyclidine (“angel dust”) became a widely used hallucinogenic drug. The effects were often extreme, marked by acute psychosis and aggressive and violent behaviors, and overdoses led to many emergency room visits and deaths from status epilepticus, hyperthermia, rhabdomyolysis and subsequent renal, respiratory and hepatic failure.
Phencyclidine is developed as an anesthetic for humans in 1959. Its use was discontinued due to extreme side effects that included delirium, confusion, visual disturbances, hallucinations and violence; some evidence of long-term memory disorders and schizophrenia-like syndrome has been observed. Phencyclidine, a substance of abuse also know as 'angel dust', can cause physical and psychological distresses, such as coma, seizures, convulsions, respiratory depression, and cardiac problems.
A hallucinogen formerly used as a veterinary anesthetic, and briefly as a general anesthetic for humans. Phencyclidine is similar to KETAMINE in structure and in many of its effects. Like ketamine, it can produce a dissociative state. It exerts its pharmacological action through inhibition of NMDA receptors (RECEPTORS, N-METHYL-D-ASPARTATE). As a drug of abuse, it is known as PCP and Angel Dust.
Overview

Phencyclidine hydrochloride, commonly known as phencyclidine or phenylcyclohexyl piperidine, is a dissociative anesthetic that was initially developed in the 1950s for surgical anesthesia. It is known for its ability to induce a trance-like state, providing analgesia and amnesia while preserving reflexes. Phencyclidine has gained notoriety as a recreational drug, often referred to as "angel dust." Its psychoactive effects stem from its interaction with the central nervous system, primarily through antagonism of the N-methyl-D-aspartate receptor.

Classification

Phencyclidine is classified as a noncompetitive antagonist of the N-methyl-D-aspartate receptor. It falls under the category of arylcycloalkylamines, which includes other compounds such as ketamine. Phencyclidine is listed as a Schedule II controlled substance in many jurisdictions due to its potential for abuse and dependence.

Synthesis Analysis

Methods

The synthesis of phencyclidine involves several key steps, typically starting from commercially available precursors. One common method includes the reaction of piperidine with cyclohexanone and phenyl magnesium bromide (a Grignard reagent) to form the desired compound.

Technical Details:

  1. Starting Materials: Key reagents include piperidine, cyclohexanone, and phenyl magnesium bromide.
  2. Procedure: The reaction is generally conducted under anhydrous conditions using solvents like diethyl ether or tetrahydrofuran. The progress of the reaction can be monitored using thin-layer chromatography.
  3. Purification: After synthesis, phencyclidine hydrochloride is typically purified by recrystallization from solvents such as 2-propanol.
Molecular Structure Analysis

Structure

Phencyclidine has a complex molecular structure characterized by a piperidine ring attached to a cyclohexane moiety with a phenyl group.

  • Molecular Formula: C17H25N
  • Molar Mass: 243.39 g/mol
  • Melting Point: Approximately 46.5 °C
  • Boiling Point: Approximately 136 °C

Data

Phencyclidine's three-dimensional structure can be represented using various chemical notation systems such as SMILES and InChI, which facilitate its identification in databases.

Chemical Reactions Analysis

Reactions

Phencyclidine undergoes various chemical reactions that are significant in both its synthesis and metabolism:

  1. Oxidative Metabolism: In vivo, phencyclidine is metabolized primarily through oxidative hydroxylation in the liver, leading to several metabolites.
  2. Dealkylation Reactions: Hydroxylated derivatives can be formed through dealkylation processes involving reagents like boron tribromide.

Technical Details:

  • The metabolic pathways include phase I reactions (hydroxylation) and phase II reactions (glucuronidation), which are crucial for detoxifying the compound.
Mechanism of Action

Phencyclidine acts primarily as a noncompetitive antagonist at the N-methyl-D-aspartate receptor site within the ion channel. This mechanism leads to:

  • Inhibition of Excitatory Neurotransmission: By blocking ion flow through the N-methyl-D-aspartate receptor, phencyclidine disrupts normal excitatory signaling in the central nervous system.
  • Analgesic Effects: The blockade results in profound analgesia without significant respiratory depression, making it unique among anesthetics.

The binding process involves hydrogen bonding and hydrophobic interactions with specific amino acid residues within the receptor.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in organic solvents; limited solubility in water
  • Stability: Stable under normal conditions but may degrade under extreme heat or light exposure.

Chemical Properties

  • pH Stability: The hydrochloride salt form is stable at neutral pH but may hydrolyze under acidic or basic conditions.
  • Reactivity: Reacts with strong oxidizing agents and bases; sensitive to heat when in free base form.
Applications

Phencyclidine has been studied for various scientific applications:

  1. Research Tool: Its unique pharmacological properties make it valuable for studying N-methyl-D-aspartate receptor function and neuropharmacology.
  2. Analgesic Studies: Investigations into its potential analgesic effects continue, particularly for conditions where traditional opioids may not be effective.
  3. Psychoactive Substance Research: Phencyclidine serves as a reference compound in studies examining psychoactive substances and their effects on human behavior and cognition.
Historical Development and Early Pharmacological Applications

Discovery and Initial Synthesis as a Surgical Anesthetic

Phencyclidine hydrochloride (1-(1-phenylcyclohexyl)piperidine hydrochloride), later known as PCP, was first synthesized on March 26, 1956, by Parke-Davis chemists Dr. Harold Maddox and pharmacologist Dr. Graham Chen under the investigational label CI-395 [1] [5] [10]. Its development stemmed from novel Grignard reactions aimed at creating dissociative anesthetics. By 1957, animal studies revealed unique pharmacological properties: rodents exhibited excited drunkenness, while pigeons entered a cataleptoid state. Monkeys demonstrated profound anesthesia with preserved corneal reflexes and minimal respiratory depression [5] [10].

Human trials began in 1957–1958 at Detroit Receiving Hospital under Dr. F.E. Greifenstein. Administered intravenously during surgery, PCP induced "dissociative anesthesia," characterized by analgesia, amnesia, and a trance-like state where patients remained conscious but detached from their environment [5] [10]. This effect was attributed to its blockade of N-methyl-D-aspartate (NMDA) receptors, though this mechanism was unidentified at the time [1]. Despite its anesthetic efficacy, postoperative observations revealed severe neuropsychiatric disturbances: 10–20% of patients experienced prolonged delirium, sensory dissociation ("feeling limbless"), and hallucinations [5] [10]. These findings halted human clinical use by 1965.

Table 1: Key Events in PCP’s Early Development

YearEventSignificance
1926Initial chemical synthesisFoundation for arylcyclohexylamine class
1956Systematic synthesis as CI-395Parke-Davis identifies anesthetic potential
1957Primate anesthesia studiesDemonstrated dissociation from pain with stable vitals
1958First human surgical trialsValidated efficacy but revealed psychiatric sequelae

Transition from Clinical Use to Veterinary Applications

Following its withdrawal from human medicine in 1965, PCP was repurposed for veterinary anesthesia under the trade name Sernylan (later Sernyl) [7] [10]. Its high therapeutic index and minimal cardiorespiratory suppression made it ideal for immobilizing large animals. Veterinarians administered it intramuscularly to big cats, primates, and crocodilians, achieving rapid immobilization without compromising airway reflexes [3] [7].

The compound’s stability in solution and low production cost further solidified its veterinary utility. However, reports of post-recovery agitation in mammals and unpredictable recovery times led to declining use. By 1978, commercial production ceased due to escalating recreational misuse, though clandestine laboratories continued synthesizing it [7] [10].

Table 2: Veterinary vs. Human Formulations of PCP

ParameterHuman Anesthetic (Sernyl)Veterinary Anesthetic (Sernylan)
Concentration1–5 mg/mL IV solution10–50 mg/mL IM solution
Primary UseGeneral surgeryImmobilization of large animals
Key AdvantagePreserved spontaneous breathingRapid onset (<5 min) in non-human species
Duration2–6 hoursSpecies-dependent (1–3 hours avg.)

Emergence as a Substance of Abuse: Sociocultural and Regulatory Turning Points

PCP emerged as a recreational drug in San Francisco’s Haight-Ashbury district in 1967, where it was misleadingly sold as "crystal THC" or "peace pills" [1] [4]. Its low production cost (crude synthesis from piperidine and cyclohexanone) enabled widespread underground manufacturing. By the 1970s, PCP dominated illicit markets under street names like "angel dust" and "rocket fuel," often adulterating cannabis or mint leaves [4] [7].

Sociocultural factors accelerated its abuse:

  • Perceived Invulnerability: Users reported feelings of superhuman strength and emotional numbing, driving risky behaviors [1] [6].
  • Unpredictable Effects: Dose-dependent variability (euphoria vs. psychosis) complicated dose control, increasing overdose risks [4] [6].
  • Media Sensationalism: Exaggerated reports of PCP-induced violence (e.g., self-mutilation) amplified public panic despite studies showing most incidents involved pre-existing aggression [1] [6].

Regulatory responses were pivotal:

  • 1970: Classified as Schedule III under the Controlled Substances Act.
  • 1978: Upgraded to Schedule II due to high abuse potential [4] [10].
  • 1979–2011: Emergency department visits surged 400%, peaking at 75,538 annually in the US, with 72% involving polydrug use (e.g., cannabis or cocaine) [4] [10].

Table 3: Regulatory Timeline of PCP in the United States

YearRegulatory ActionImpact
1965Discontinued for human useShift to veterinary-only markets
1970Schedule III classificationMinimal restrictions on prescribing
1978Schedule II reclassificationStricter manufacturing quotas and penalties
1999Analogues (e.g., TCP) added to Schedule ITargeted clandestine chemical variants

Properties

CAS Number

956-90-1

Product Name

Phencyclidine hydrochloride

IUPAC Name

1-(1-phenylcyclohexyl)piperidine

Molecular Formula

C17H25N

Molecular Weight

243.4 g/mol

InChI

InChI=1S/C17H25N/c1-4-10-16(11-5-1)17(12-6-2-7-13-17)18-14-8-3-9-15-18/h1,4-5,10-11H,2-3,6-9,12-15H2

InChI Key

JTJMJGYZQZDUJJ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(C2=CC=CC=C2)[NH+]3CCCCC3.[Cl-]

Solubility

Soluble in ethanol

Synonyms

1-(1-Phenylcyclohexyl)piperidine
Angel Dust
CL 395
CL-395
CL395
Dust, Angel
GP 121
GP-121
GP121
Phencyclidine
Phencyclidine Hydrobromide
Phencyclidine Hydrochloride
Sernyl
Serylan

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2)N3CCCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.